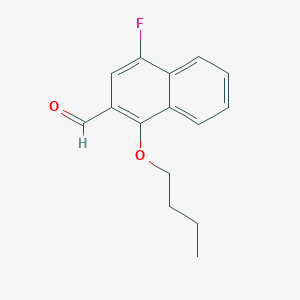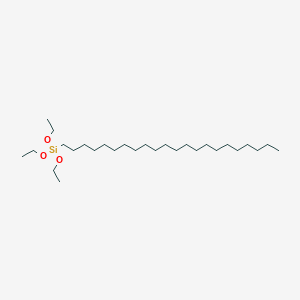
Docosyltriethoxysilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Docosyltriethoxysilane is a useful research compound. Its molecular formula is C28H60O3Si and its molecular weight is 472.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Docosyltriethoxysilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Docosyltriethoxysilane including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sol-Gel Composite for Chromatographic and Electrophoretic Separations : Tetraethoxysilane (TEOS) and related compounds are used in synthesizing organic−inorganic hybrid glass composites by the sol−gel process. These composites serve as stationary phases for chromatographic and electrophoretic separations when applied to capillary columns (Rodriguez & Colón, 1999).
Hydrophobic Surface Modifications for Biomedical Applications : Organosilanes, such as dimethoxydimethylsilane, have been studied for modifying polyethylene surfaces to influence bacterial cell attachment and biofilm formation. This has implications in medicine and water industry (Kręgiel & Niedzielska, 2014).
Stone Conservation in Heritage Structures : Tetraethoxysilane-based treatments, including those with nanosilica or nanolime, are explored for conserving cement materials in built heritage. These treatments help in densifying and strengthening the materials, preserving their original color and gloss (Barberena-Fernández, Blanco-Varela, & Carmona-Quiroga, 2019).
Solid-Phase Microextraction for Environmental Analysis : Anilinemethyltriethoxysilane has been used to prepare sol–gel coatings for solid-phase microextraction of aromatic compounds. This novel approach exhibits high extraction efficiency and stability, useful for analyzing environmental water samples (Hu, Fu, & Li, 2006).
Textile Modification for Biocidal and Hydrophobic Properties : Cotton fabric modified with tetraethoxysilane and biocidal agents like triclosan or quaternary ammonium salt exhibits antifungal and hydrophobic properties. Such textiles have potential applications in healthcare and protective clothing (Foksowicz-Flaczyk, Walentowska, Przybylak, & Maciejewski, 2016).
Electrical Properties in Polyethylene Composites : Surface treatment of aluminum nanoparticles with nonpolar silane coupling agents, like octyl-trimethoxysilane, has shown improvement in the electrical properties of polyethylene composites. This has significant implications for their use in electrical and electronic industries (Huang, Kim, Jiang, Yin, & Li, 2009).
Eigenschaften
IUPAC Name |
docosyl(triethoxy)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H60O3Si/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-32(29-6-2,30-7-3)31-8-4/h5-28H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDXIRWZZHEOTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC[Si](OCC)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H60O3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Docosyltriethoxysilane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


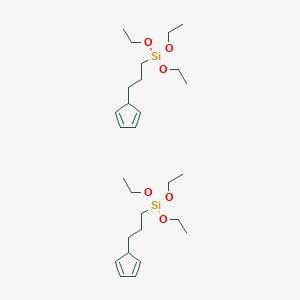
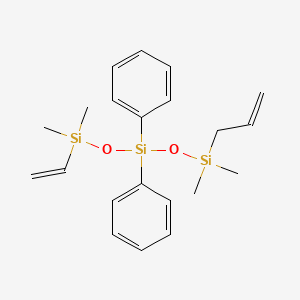



![1,2-Ethanediamine, N-(phenylmethyl)-N'-[3-(trimethoxysilyl)propyl]-](/img/structure/B8038441.png)

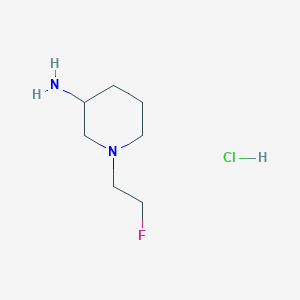

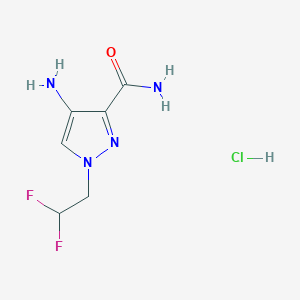
![2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine](/img/structure/B8038488.png)
![4-Methoxy-2-(methylsulfonyl)-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B8038502.png)
